molecular formula C17H18N4O B14591880 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one CAS No. 61068-69-7

3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one

Cat. No.: B14591880
CAS No.: 61068-69-7
M. Wt: 294.35 g/mol
InChI Key: ZANNPMXXZPSRSK-UHFFFAOYSA-N
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Description

3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one typically involves the reaction of acridine derivatives with triazene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized acridine derivatives, while reduction reactions may produce reduced acridine derivatives .

Scientific Research Applications

3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to nucleic acids, proteins, or other cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 9-Carboxyacridine
  • 9-Methylacridine
  • 9-Aminoacridine
  • Acridine-based thiosemicarbazones

Comparison

Compared to similar compounds, 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one exhibits unique structural features that may confer distinct chemical and biological properties.

Properties

CAS No.

61068-69-7

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

3-[[methyl(propyl)amino]diazenyl]-10H-acridin-9-one

InChI

InChI=1S/C17H18N4O/c1-3-10-21(2)20-19-12-8-9-14-16(11-12)18-15-7-5-4-6-13(15)17(14)22/h4-9,11H,3,10H2,1-2H3,(H,18,22)

InChI Key

ZANNPMXXZPSRSK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)N=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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